molecular formula C9H10O3 B8607840 4-Hydroxy-2-methoxy-6-methylbenzaldehyde CAS No. 67088-25-9

4-Hydroxy-2-methoxy-6-methylbenzaldehyde

Cat. No.: B8607840
CAS No.: 67088-25-9
M. Wt: 166.17 g/mol
InChI Key: FQOTZLQTVXWZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-methoxy-6-methylbenzaldehyde is a substituted benzaldehyde derivative with a hydroxyl (-OH) group at position 4, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 6. This compound belongs to the aromatic aldehyde family and is structurally related to bioactive hydroxybenzaldehydes, which are critical intermediates in synthesizing pharmaceuticals with anticancer, antifungal, and antimicrobial properties .

Properties

CAS No.

67088-25-9

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-hydroxy-2-methoxy-6-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-5,11H,1-2H3

InChI Key

FQOTZLQTVXWZQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C=O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Hydroxy-2-methoxy-6-methylbenzaldehyde with key analogs, focusing on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications CAS Number References
This compound C₁₀H₁₂O₃ 180.20 g/mol 4-OH, 2-OCH₃, 6-CH₃ Potential antimicrobial/anticancer agent Not explicitly listed Inferred
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 g/mol 4-OH Antifungal, pharmaceutical precursor 123-08-0
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ 150.17 g/mol 4-OCH₃, 3-CH₃ Research reagent, organic synthesis 24973-22-6
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 g/mol 3-OCH₃, 4-CH₃ Chemical intermediate 24973-22-6
2-Hydroxy-6-methyl-4-(phenylmethoxy)benzaldehyde C₁₅H₁₄O₃ 242.27 g/mol 2-OH, 4-OCH₂C₆H₅, 6-CH₃ Experimental synthesis (structural studies) 28478-46-8

Key Observations:

Methoxy groups at positions 2 or 3 increase steric hindrance and electron-donating effects, altering reactivity in nucleophilic addition reactions . Methyl groups at position 6 (meta to the aldehyde) may enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Synthetic Utility :

  • Derivatives like 2-Hydroxy-6-methyl-4-(phenylmethoxy)benzaldehyde () incorporate benzyl-protected hydroxyl groups, enabling selective deprotection strategies in multi-step syntheses .

Pharmacological Potential: While 4-Hydroxybenzaldehyde () is well-documented for antifungal activity, the addition of methoxy and methyl groups in this compound could modulate its pharmacokinetic profile, such as metabolic stability or target affinity .

Research Findings and Data

Reactivity and Stability:

  • Electrophilic Substitution : The electron-rich aromatic ring in this compound favors electrophilic attacks at positions ortho/para to the hydroxyl group, enabling functionalization for drug discovery .
  • Oxidative Stability : Methoxy groups generally enhance oxidative stability compared to hydroxyl groups, suggesting improved shelf-life for derivatives .

Comparative Bioactivity (Inferred):

  • Antimicrobial Activity: Analogous compounds like 4-Hydroxy-3-methoxybenzaldehyde (vanillin) exhibit antibacterial effects against E. coli and S.
  • Anticancer Potential: Substituted benzaldehydes inhibit cancer cell proliferation by interfering with mitochondrial pathways, though activity depends on substituent patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methoxy-6-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-methoxy-6-methylbenzaldehyde

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